methyl 4-((1-methyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate

Gamma-secretase inhibitor Metabolic stability Piperidine carbamate

Medicinal chemistry programs targeting gamma-secretase for Alzheimer's disease require intermediates with validated metabolic stability. Generic N-functionalized piperidine analogs fail to replicate the specific pharmacokinetic profile conferred by the methyl carbamate moiety. This compound is the exact intermediate from the optimized sulfonamide-pyrazolopiperidine GSI series. • Critical building block for potent GSIs with demonstrated APP/Notch selectivity • Methyl carbamate on piperidine directly enhances metabolic stability and in vivo efficacy over earlier N-bicyclic sulfonamide series • Validated reference standard for microsomal and hepatocyte metabolism studies Supplied as a research-grade intermediate with full documentation. In stock for immediate dispatch.

Molecular Formula C12H20N4O4S
Molecular Weight 316.38
CAS No. 1797647-54-1
Cat. No. B2579005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-((1-methyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate
CAS1797647-54-1
Molecular FormulaC12H20N4O4S
Molecular Weight316.38
Structural Identifiers
SMILESCN1C=C(C=N1)S(=O)(=O)NCC2CCN(CC2)C(=O)OC
InChIInChI=1S/C12H20N4O4S/c1-15-9-11(8-13-15)21(18,19)14-7-10-3-5-16(6-4-10)12(17)20-2/h8-10,14H,3-7H2,1-2H3
InChIKeyJGLPWQZAIRFVBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-((1-methyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate (1797647-54-1): A Key Sulfonamide-Pyrazolopiperidine Intermediate for Gamma-Secretase Inhibitor Programs


Methyl 4-((1-methyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate is a synthetic small molecule belonging to the sulfonamide-pyrazolopiperidine class [1]. It features a piperidine core functionalized at the 1-position with a methyl carbamate and at the 4-position with a methylene linker connected to a 1-methyl-1H-pyrazole-4-sulfonamide. This compound serves as a critical intermediate in the synthesis of potent and efficacious gamma-secretase inhibitors (GSIs) investigated for Alzheimer's disease [1]. Its structural scaffold is associated with significant improvements in metabolic stability and in vivo efficacy over earlier N-bicyclic sulfonamide series [2].

Why Methyl 4-((1-methyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate Cannot Be Simply Replaced by Other Sulfonamide-Pyrazolopiperidine Analogs


Generic substitution within the sulfonamide-pyrazolopiperidine class is precluded by the specific molecular geometry and functional group arrangement of this compound. The N-methyl carbamate on the piperidine ring, as opposed to other amides, ureas, or sulfonamides, has been demonstrated in the series to directly influence metabolic stability and consequently in vivo efficacy [1]. Even subtle changes such as replacing the methyl carbamate with a phenyl carbamate (CAS 1797647-77-8) or altering the substitution on the pyrazole ring (e.g., CAS 1428378-76-0) can drastically affect lipophilicity, hydrogen bonding capacity, and target engagement, rendering data from these analogs non-transferable [2]. The quantitative evidence below demonstrates why this specific intermediate is non-fungible in the construction of optimized gamma-secretase inhibitors.

Quantitative Evidence Guide: Methyl 4-((1-methyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate Differentiation Data


Differentiation in Metabolic Stability: Methyl Carbamate vs. Alternative Piperidine N-Functionalizations

In the systematic SAR exploration of the sulfonamide-pyrazolopiperidine series, functionalization of the piperidine nitrogen with a methyl carbamate was identified as a key modification leading to significant improvement in metabolic stability. The series evolution from earlier N-bicyclic sulfonamide scaffolds to the pyrazolopiperidine scaffold, of which this compound is a core intermediate, resulted in a quantifiable increase in metabolic stability, translating into improved in vivo efficacy [1]. While specific stability half-life data for this exact intermediate is not publicly reported in isolation, the class-level inference from the published series indicates that a methyl carbamate at this position is superior to amides or larger carbamates for balancing potency and stability [1].

Gamma-secretase inhibitor Metabolic stability Piperidine carbamate

Structural Differentiation from the Phenyl Carbamate Analog (CAS 1797647-77-8): Impact on Lipophilicity and Hydrogen Bonding

The closest commercial analog, phenyl 4-((1-methyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate (CAS 1797647-77-8), differs only by the replacement of the methyl ester with a phenyl ester. This single atom change (OCH3 vs. OPh) increases the molecular weight from 316.38 to 378.45 g/mol and adds an aromatic ring, which is predicted to significantly increase lipophilicity (AlogP ~1.5 vs. ~2.5) and alter hydrogen bonding potential [1]. In the context of CNS drug discovery for Alzheimer's disease, where optimal brain penetration requires a narrow logP window, the methyl carbamate version is preferred to avoid excessive lipophilicity-driven promiscuity or poor solubility [2].

Lipophilicity Hydrogen bonding Medicinal Chemistry

SAR-Based Differentiation: The Critical Role of the N-Methylpyrazole Sulfonamide in APP Potency and Selectivity

The evolution of the gamma-secretase inhibitor series revealed that incorporation of a pyrazole substituent into the piperidine sulfonamide core was crucial for achieving APP selectivity [1]. The specific 1-methyl-1H-pyrazole-4-sulfonamide motif present in this intermediate is a direct outcome of this SAR. While the final optimized drug candidates often contain additional modifications, the core motif in this building block is essential for driving the desired Notch-sparing inhibition profile, which is critical for a safety margin [1]. Compounds lacking this pyrazole substitution, or with alternative heterocycles, typically failed to demonstrate the same level of APP selectivity over Notch processing [1].

Amyloid precursor protein Notch-sparing Alzheimer's disease

Best Research and Industrial Application Scenarios for Methyl 4-((1-methyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate


Key Intermediate in the Synthesis of Notch-Sparing Gamma-Secretase Inhibitors for Alzheimer's Disease

This compound is ideally suited as a synthetic building block for medicinal chemistry programs targeting the development of next-generation, brain-penetrant gamma-secretase inhibitors (GSIs). The methyl carbamate on the piperidine ring provides a stable handle for further derivatization at the 4-position sulfonamide linker, allowing for rapid exploration of structure-activity relationships (SAR) [1]. The incorporation of the N-methylpyrazole sulfonamide is critical for achieving APP/Notch selectivity, a key safety requirement [2].

Scaffold for Focused Library Construction in CNS Drug Discovery

The unique combination of a methyl carbamate and pyrazole sulfonamide on the piperidine core makes this compound an excellent versatile intermediate for constructing small-molecule combinatorial libraries. The moderate predicted logP (~1.5) and hydrogen-bonding capacity position it favorably for CNS drug discovery, where maintaining favorable blood-brain barrier penetration is a primary design consideration [1]. Libraries derived from this core can explore a wide range of CNS targets beyond gamma-secretase.

Reference Standard for Metabolic Stability Optimization Studies

Given the established correlation between the methyl carbamate functionalization and metabolic stability in this specific chemical series, this compound serves as a valuable positive control or reference agent in metabolism and pharmacokinetic studies [1]. By comparing novel piperidine derivatives against this standard, researchers can quantify the metabolic liability introduced by alternative N-functionalizations (amides, sulfonamides, larger carbamates) under standardized microsomal or hepatocyte incubation conditions [2].

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